molecular formula C15H13ClN2O B11341788 2-[1-(2-chlorophenoxy)ethyl]-1H-benzimidazole

2-[1-(2-chlorophenoxy)ethyl]-1H-benzimidazole

Cat. No.: B11341788
M. Wt: 272.73 g/mol
InChI Key: RUVUAUJGEIIWHO-UHFFFAOYSA-N
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Description

2-[1-(2-chlorophenoxy)ethyl]-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-[1-(2-chlorophenoxy)ethyl]-1H-benzimidazole typically involves the reaction of 2-chlorophenol with 1-(2-bromoethyl)-1H-benzimidazole in the presence of a base. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

2-[1-(2-chlorophenoxy)ethyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). The major products formed from oxidation may include benzimidazole derivatives with oxidized side chains.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions can lead to the formation of reduced benzimidazole derivatives.

    Substitution: The chlorophenoxy group can undergo substitution reactions with nucleophiles such as amines or thiols. Common reagents and conditions for these reactions include the use of solvents like ethanol or acetonitrile and catalysts such as palladium on carbon (Pd/C).

Scientific Research Applications

2-[1-(2-chlorophenoxy)ethyl]-1H-benzimidazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, this compound is studied for its potential antimicrobial and antiproliferative activities. It has shown promising results in inhibiting the growth of certain cancer cell lines and bacterial strains.

    Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties can enhance the performance of various industrial applications.

Mechanism of Action

The mechanism of action of 2-[1-(2-chlorophenoxy)ethyl]-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its antiproliferative effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

2-[1-(2-chlorophenoxy)ethyl]-1H-benzimidazole can be compared with other similar compounds, such as:

    2-[1-(4-chlorophenoxy)ethyl]-1H-benzimidazole: This compound has a similar structure but with a different position of the chlorine atom on the phenoxy group. The change in position can affect its chemical and biological properties.

    2-[1-(2-fluorophenoxy)ethyl]-1H-benzimidazole: The substitution of chlorine with fluorine can lead to differences in reactivity and biological activity.

    2-[1-(2-bromophenoxy)ethyl]-1H-benzimidazole: The presence of a bromine atom instead of chlorine can influence the compound’s interactions with molecular targets and its overall stability.

Properties

Molecular Formula

C15H13ClN2O

Molecular Weight

272.73 g/mol

IUPAC Name

2-[1-(2-chlorophenoxy)ethyl]-1H-benzimidazole

InChI

InChI=1S/C15H13ClN2O/c1-10(19-14-9-5-2-6-11(14)16)15-17-12-7-3-4-8-13(12)18-15/h2-10H,1H3,(H,17,18)

InChI Key

RUVUAUJGEIIWHO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)OC3=CC=CC=C3Cl

Origin of Product

United States

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